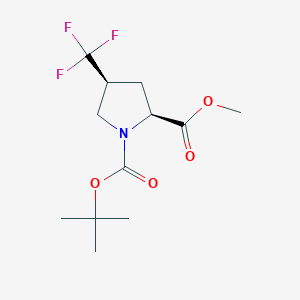
(2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
Vue d'ensemble
Description
(2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate, also known as TTP488, is a novel small molecule drug that has gained attention in recent years due to its potential use in treating Alzheimer's disease.
Applications De Recherche Scientifique
Influenza Neuraminidase Inhibitors
A study by Wang et al. (2001) describes the discovery of a potent inhibitor of influenza neuraminidase, involving core structures related to pyrrolidine, including compounds similar to "(2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate." This research highlights the compound's application in antiviral drug design (Wang et al., 2001).
Structural Analysis of Pyrrolidine Derivatives
Weber et al. (1995) conducted a structural analysis of a pyrrolidine derivative, demonstrating the significance of such compounds in understanding molecular configurations and chemical interactions, which is essential for drug design and synthesis (Weber et al., 1995).
Asymmetric Hydroformylation of Olefins
Research by Stille et al. (1991) explored the use of chiral ligands related to pyrrolidine in the asymmetric hydroformylation of styrene. This process is significant in the field of catalytic asymmetric synthesis, a critical aspect of pharmaceutical production (Stille et al., 1991).
Combinatorial Solution-phase Synthesis
Malavašič et al. (2007) studied the solution-phase combinatorial synthesis of pyrrolidine carboxamides, illustrating the compound's role in facilitating the development of diverse chemical libraries. This is vital in the discovery and optimization of new drugs (Malavašič et al., 2007).
Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates
Porta et al. (1994) described the synthesis of pyrrole derivatives involving tert-butyl and trifluoromethyl groups. Such synthetic methodologies are crucial in developing new chemical entities with potential pharmaceutical applications (Porta et al., 1994).
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBYRUVESDZUDY-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




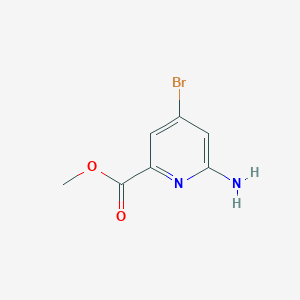
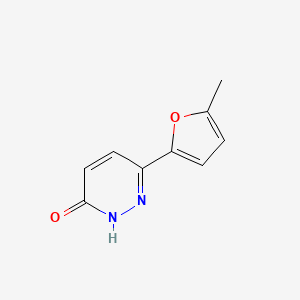

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)
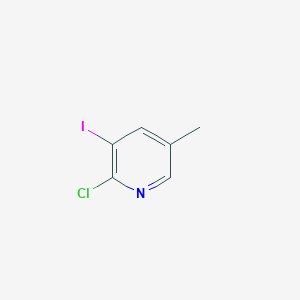
![3-{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1460943.png)
![5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1460944.png)

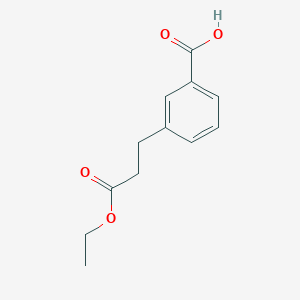


amine](/img/structure/B1460956.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)